molecular formula C14H22F3N3O2S B6967224 1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine

1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine

Cat. No.: B6967224
M. Wt: 353.41 g/mol
InChI Key: XNEGNULDXBCCKK-UHFFFAOYSA-N
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Description

1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

1-(2-methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F3N3O2S/c1-3-11(2)10-23(21,22)19-7-4-5-12(9-19)20-8-6-13(18-20)14(15,16)17/h6,8,11-12H,3-5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEGNULDXBCCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CS(=O)(=O)N1CCCC(C1)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine
  • 1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]pyrrolidine
  • 1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]morpholine

Uniqueness

1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the piperidine ring, trifluoromethyl group, and pyrazole ring makes it a versatile compound for various applications.

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